molecular formula C13H12N2 B3028172 N9-Methylharman

N9-Methylharman

Número de catálogo: B3028172
Peso molecular: 196.25 g/mol
Clave InChI: LQSZHLJVECITAY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N9-Methylharman is a useful research compound. Its molecular formula is C13H12N2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1,9-dimethylpyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c1-9-13-11(7-8-14-9)10-5-3-4-6-12(10)15(13)2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSZHLJVECITAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1N(C3=CC=CC=C23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20877135
Record name 1,9-DIMETHYL-BETACARBOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20877135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Multifaceted Biological Activities of N9-Methylharman and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N9-Methylharman, a member of the β-carboline alkaloid family, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Quantitative Biological Activity Data

The biological activities of this compound and its derivatives have been evaluated across various assays, revealing a range of effects from enzyme inhibition to cellular responses. The following tables summarize the key quantitative data available in the literature.

Table 1: Monoamine Oxidase (MAO) Inhibition by this compound
CompoundTargetIC50 ValueSource
This compoundMAO-A1 µM[1][2]
This compoundMAO-B15.5 µM[1][2]
Table 2: Cytotoxicity of N9-Substituted Harmine and Harmaline Derivatives
Compound IDParent MoleculeCell LineIC50 Value (µM)Source
HL22HarmalineHCT1163.84 ± 0.11
HL22HarmalineMGC8035.26 ± 0.46
HL22HarmalineMCF78.67 ± 0.13

Note: Specific IC50 values for the cytotoxicity of this compound against a broad panel of cancer cell lines are not extensively reported in the reviewed literature. The available data primarily focuses on N9-substituted derivatives of other β-carbolines like harmine and harmaline.

Key Biological Activities and Signaling Pathways

This compound and its derivatives exhibit a spectrum of biological activities, including neuroprotection, anti-inflammatory effects, and anti-proliferative properties. These effects are mediated through the modulation of several key signaling pathways.

Neuroprotective and Neurorestorative Effects

This compound has demonstrated significant neuroprotective and neuroregenerative potential, particularly concerning dopaminergic neurons, making it a compound of interest for neurodegenerative diseases like Parkinson's disease.[3][4][5] Its mechanisms of action include:

  • Inhibition of Monoamine Oxidase (MAO): By inhibiting MAO-A and MAO-B, this compound can increase the levels of monoamine neurotransmitters in the brain.[1][2]

  • Stimulation of Neurotrophic Factors: this compound has been shown to stimulate the gene expression of several crucial neurotrophic factors, including Artemin (Artn), Brain-Derived Neurotrophic Factor (BDNF), and others. This effect is mediated through the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][2]

  • Anti-inflammatory Action in the CNS: this compound can inhibit the proliferation of microglia and reduce the expression of chemotactic cytokines, thereby creating an anti-inflammatory environment in the central nervous system.[3][5]

Neuroprotective_Workflow N9_Methylharman This compound MAO_A MAO-A N9_Methylharman->MAO_A inhibits MAO_B MAO-B N9_Methylharman->MAO_B inhibits Microglia Microglia N9_Methylharman->Microglia inhibits proliferation Neurotransmitters ↑ Monoamine Neurotransmitters MAO_A->Neurotransmitters MAO_B->Neurotransmitters PI3K_Akt PI3K/Akt Pathway Neurotrophic_Factors ↑ Neurotrophic Factors (Artn, BDNF) PI3K_Akt->Neurotrophic_Factors Inflammatory_Cytokines ↓ Inflammatory Cytokines Microglia->Inflammatory_Cytokines Neuroprotection Neuroprotection & Neurorestoration Neurotransmitters->Neuroprotection Neurotrophic_Factors->Neuroprotection Inflammatory_Cytokines->Neuroprotection N9_Methylharhan N9_Methylharhan N9_Methylharhan->PI3K_Akt activates

Anti-inflammatory Activity

Beyond its effects in the central nervous system, the broader anti-inflammatory potential of β-carbolines is linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct evidence for this compound is still emerging, related β-carboline alkaloids have been shown to suppress NF-κB transcriptional activity by inhibiting the IκB kinase (IKK) signaling pathway.[3] This inhibition prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

NFkB_Inhibition_Pathway NFkB NFkB NFkB_n NFkB_n NFkB->NFkB_n translocation

Anti-proliferative and Cytotoxic Effects

While comprehensive data on this compound is limited, an anti-proliferative effect has been observed in human neuroblastoma SH-SY5Y cells.[6] Furthermore, N9-substituted derivatives of harmaline have shown significant cytotoxic activity against various cancer cell lines, including HCT116 (colon), MGC803 (gastric), and MCF7 (breast). The proposed mechanisms for the anticancer activity of β-carbolines often involve the modulation of signaling pathways crucial for cell survival and proliferation, such as the MAPK/ERK and PI3K/Akt pathways.

Anticancer_Signaling cluster_pathways Signaling Pathways N9_Derivatives N9-Substituted β-Carboline Derivatives MAPK_ERK MAPK/ERK Pathway N9_Derivatives->MAPK_ERK modulates PI3K_Akt_anti PI3K/Akt Pathway N9_Derivatives->PI3K_Akt_anti modulates Cell_Proliferation Cell Proliferation MAPK_ERK->Cell_Proliferation PI3K_Akt_anti->Cell_Proliferation inhibits Apoptosis Apoptosis PI3K_Akt_anti->Apoptosis promotes

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature concerning the biological activities of this compound and its derivatives.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory effect of a compound on the activity of MAO-A and MAO-B.

General Protocol:

  • Enzyme Source: Commercially available recombinant human MAO-A and MAO-B.

  • Substrate: Kynuramine for MAO-A and benzylamine for MAO-B are commonly used.

  • Assay Principle: The enzymatic reaction leads to the formation of a product that can be detected spectrophotometrically or fluorometrically. For instance, the oxidation of kynuramine by MAO-A produces 4-hydroxyquinoline, which can be measured.

  • Procedure: a. The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound). b. The reaction is initiated by the addition of the substrate. c. The change in absorbance or fluorescence is monitored over time. d. The rate of reaction is calculated and compared to a control without the inhibitor.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from the dose-response curve.

MTT Cytotoxicity Assay

Objective: To assess the cytotoxic effect of a compound on cultured cells by measuring cell viability.

General Protocol:

  • Cell Culture: Adherent or suspension cells are seeded in a 96-well plate and allowed to attach or stabilize.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

General Protocol:

  • Cell Treatment: Cells are treated with the test compound for a defined period to induce apoptosis.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V (conjugated to a fluorescent dye like FITC) and Propidium Iodide (PI).

  • Incubation: The cells are incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: The percentage of cells in each quadrant is quantified.

Apoptosis_Assay_Workflow cluster_results Cell Populations Start Cell Population Treatment Treat with This compound Derivative Start->Treatment Staining Stain with Annexin V-FITC & PI Treatment->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Viable Viable (Annexin V-, PI-) Flow_Cytometry->Viable Early_Apoptotic Early Apoptotic (Annexin V+, PI-) Flow_Cytometry->Early_Apoptotic Late_Apoptotic Late Apoptotic/Necrotic (Annexin V+, PI+) Flow_Cytometry->Late_Apoptotic Necrotic Necrotic (Annexin V-, PI+) Flow_Cytometry->Necrotic

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide range of biological activities. Their ability to modulate key signaling pathways involved in neuroprotection, inflammation, and cell proliferation underscores their potential for therapeutic development. This technical guide has summarized the current quantitative data, outlined relevant experimental protocols, and visualized the known and postulated signaling pathways. Further research is warranted to fully elucidate the therapeutic potential of these fascinating molecules, particularly in obtaining more comprehensive cytotoxicity data for this compound itself and in detailing its direct interactions with various signaling cascades.

References

The Elusive Presence of N9-Methylharman: A Technical Guide to its Natural Abundance and Analysis in Food and the Environment

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

N9-methylharman, a methylated derivative of the β-carboline harman, is a compound of increasing interest due to its potential neuroactive and toxicological properties. While its parent compounds, harman and norharman, are well-documented contaminants in various foods and environmental matrices, the natural abundance of this compound remains largely unquantified. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, summarizing the available quantitative data for its precursors as an indicator of potential exposure. It details the analytical methodologies adaptable for its specific quantification and explores its likely biological signaling pathways. This document aims to serve as a foundational resource for researchers investigating the prevalence and significance of this emerging compound of interest.

Introduction

β-carbolines are a group of heterocyclic indole alkaloids that are both endogenously produced and exogenously introduced through diet and environmental exposure. Among these, harman and norharman have been extensively studied, with their presence confirmed in a wide array of cooked foods, beverages, and tobacco smoke. The process of methylation can alter the biological activity of these compounds, and this compound is one such methylated derivative. The potential for in vivo N-methylation of harman raises questions about the endogenous formation and subsequent bioactivity of this compound.[1] Understanding the natural abundance of this compound in food and the environment is a critical first step in assessing human exposure and potential health risks. However, a significant data gap exists in the scientific literature concerning the direct quantification of this compound in these matrices. This guide synthesizes the available information on related β-carbolines to infer potential sources of this compound and provides a technical framework for its future investigation.

Quantitative Data on Harman and Norharman in Food and Environmental Samples

Direct quantitative data for this compound in food and environmental samples are scarce in peer-reviewed literature. To provide an estimate of potential exposure routes, this section summarizes the reported concentrations of its parent compound, harman, and the related β-carboline, norharman. These compounds are often found together and their presence suggests the potential for the co-occurrence or formation of this compound.

Food/Environmental MatrixHarman (ng/g or ng/mL)Norharman (ng/g or ng/mL)Reference(s)
Cooked Meats
Pan-fried Beef Sirloinup to 217.06up to 534.63[2]
Pan-fried Cutlassfishup to 533.01up to 212.44[2]
Beverages
Brewed Coffee29 - 207 (µg/L)29 - 207 (µg/L)[3]
Espresso Coffee (Arabica)~15.4 (µg/L)~40.8 (µg/L)[4]
Fermented Alcoholic Beveragesup to 41 (µg/L)up to 41 (µg/L)[3]
Sauces and Seasonings
Soy Sauce71 - 2500.29 - 71[5]
Tabasco4 - 252 (µg/L)4 - 252 (µg/L)[3]
Cereal Products
Toasted BreadNot Detected - Low41.7 - 164.2[5]
Breakfast CerealsNot Detected - Lowup to 187.4[5]
Tobacco Smoke
Mainstream Cigarette Smoke207 - 2780 (ng/cigarette)207 - 2780 (ng/cigarette)[3]
Sidestream Cigarette Smoke2100 - 3000 (ng/cigarette)4100 - 9000 (ng/cigarette)[6]

Table 1: Quantitative Data for Harman and Norharman in Various Matrices. This table summarizes the reported concentration ranges of harman and norharman, the direct precursors and structural analogs of this compound, in commonly consumed food products and tobacco smoke. The presence of these compounds indicates potential pathways for human exposure to β-carbolines.

Experimental Protocols for the Analysis of this compound

While specific protocols for this compound are not widely published, established methods for other β-carbolines can be readily adapted for its quantification. The following sections outline a general workflow and specific analytical techniques suitable for the determination of this compound in complex matrices.

Sample Preparation: Extraction and Clean-up

A crucial step in the analysis of trace contaminants is the efficient extraction of the analyte from the sample matrix and the removal of interfering substances. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has proven effective for the simultaneous analysis of multiple β-carboline alkaloids in food.[3][5]

Protocol: Modified QuEChERS for this compound Extraction

  • Homogenization: Homogenize 2-5 grams of the solid food sample or take 5-10 mL of a liquid sample.

  • Extraction: Add 10 mL of acetonitrile and an appropriate internal standard (e.g., a stable isotope-labeled this compound, if available). Shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., magnesium sulfate and sodium chloride) to induce phase separation. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 5000 rpm) for 5 minutes to separate the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up: Transfer the acetonitrile supernatant to a tube containing a d-SPE sorbent (e.g., a mixture of primary secondary amine (PSA) and C18) to remove interfering compounds like fatty acids and pigments. Vortex for 30 seconds and centrifuge.

  • Final Extract: The resulting supernatant is the final extract, which can be concentrated and reconstituted in a suitable solvent for instrumental analysis.

Instrumental Analysis: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A reversed-phase C18 column is typically used for the separation of β-carbolines.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve peak shape and ionization efficiency.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is generally suitable for the ionization of β-carbolines.

MRM Transitions for this compound: To ensure specificity, at least two MRM transitions (a quantifier and a qualifier ion) should be monitored for this compound. The exact mass-to-charge ratios (m/z) for the precursor and product ions would need to be determined by direct infusion of an analytical standard of this compound.

Workflow for HPLC-MS/MS Analysis

G Sample Sample Preparation (QuEChERS) Extract Final Extract Sample->Extract HPLC HPLC Separation (C18 Column) Extract->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Data Data Acquisition and Quantification MSMS->Data

Caption: A generalized workflow for the quantification of this compound in food and environmental samples.

Signaling Pathways of this compound

The biological effects of this compound are not as extensively studied as those of harman and norharman. However, based on the known activities of β-carbolines, it is highly probable that this compound acts as an inhibitor of monoamine oxidase A (MAO-A).[7][8] MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.

Inhibition of Monoamine Oxidase A (MAO-A)

Inhibition of MAO-A by this compound would lead to an increase in the synaptic levels of these neurotransmitters, which could have various physiological and neurological effects. The N-methylation of the harman structure may influence the potency and selectivity of this inhibition.

G cluster_neurotransmitters Monoamine Neurotransmitters N9_Methylharman This compound MAOA Monoamine Oxidase A (MAO-A) N9_Methylharman->MAOA Inhibition Degradation Degradation Products MAOA->Degradation Metabolizes Synaptic_Levels Increased Synaptic Neurotransmitter Levels Serotonin Serotonin Serotonin->MAOA Norepinephrine Norepinephrine Norepinephrine->MAOA Dopamine Dopamine Dopamine->MAOA

Caption: Proposed signaling pathway for this compound's inhibition of MAO-A.

Potential Neurotoxicity

The formation of N-methylated β-carbolinium ions has been linked to potential neurotoxicity.[1] These charged species are structurally similar to the parkinsonian-inducing neurotoxin MPP+ (1-methyl-4-phenylpyridinium). The N-methylation of harman could therefore represent a bioactivation pathway leading to the formation of a neurotoxic species. Further research is required to elucidate the specific neurotoxic potential of the this compound cation.

G Harman Harman N_Methylation N-Methylation (in vivo) Harman->N_Methylation N9_Methylharman_Cation This compound Cation (Bioactivated) N_Methylation->N9_Methylharman_Cation Mitochondrial_Complex_I Mitochondrial Complex I N9_Methylharman_Cation->Mitochondrial_Complex_I Inhibition Oxidative_Stress Oxidative Stress Mitochondrial_Complex_I->Oxidative_Stress Leads to Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Induces

Caption: Hypothetical pathway for this compound-induced neurotoxicity.

Conclusion and Future Directions

The natural abundance of this compound in food and the environment is a significant knowledge gap in the field of toxicology and food safety. While data on its precursors, harman and norharman, suggest that exposure to β-carbolines is widespread, direct evidence for the presence and concentration of this compound is lacking. The analytical methodologies outlined in this guide provide a clear path forward for researchers to begin quantifying this compound in various matrices.

Future research should focus on:

  • Method Development and Validation: Developing and validating sensitive and specific analytical methods for the routine quantification of this compound in a wide range of food and environmental samples.

  • Occurrence Studies: Conducting comprehensive surveys to determine the concentration of this compound in different food categories, with a particular focus on thermally processed foods, fermented products, and beverages.

  • Toxicological Evaluation: Investigating the in vitro and in vivo toxicological effects of this compound, including its potential as a selective MAO-A inhibitor and its neurotoxic properties.

  • In Vivo Metabolism Studies: Elucidating the extent of in vivo N-methylation of harman to form this compound in humans.

Addressing these research needs will be crucial for a comprehensive risk assessment of this compound and for ensuring the safety of the food supply. This technical guide serves as a call to action for the scientific community to further investigate this potentially important but currently understudied compound.

References

The Metabolic Fate of N9-Methylharman: A Technical Guide to its Biotransformation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N9-Methylharman, a member of the β-carboline alkaloid family, is structurally analogous to the well-studied compounds harman and norharman. While direct and extensive metabolic studies on this compound are limited, a comprehensive understanding of its biotransformation can be extrapolated from the metabolic pathways of these closely related alkaloids. This technical guide synthesizes the available data on β-carboline metabolism to project the metabolic fate of this compound, focusing on the enzymatic processes, resultant metabolites, and the experimental methodologies crucial for their investigation. This document is intended to serve as a foundational resource for researchers in pharmacology, toxicology, and drug development, providing a framework for future in-vitro and in-vivo studies of this compound.

Introduction to this compound and its Biological Significance

This compound is a heterocyclic compound belonging to the β-carboline class of alkaloids. These compounds are of significant interest due to their diverse biological activities, which include potential neuropharmacological and psychoactive effects. The metabolic profile of such compounds is a critical determinant of their pharmacokinetic properties, efficacy, and potential toxicity. Understanding the biotransformation of this compound is therefore essential for any therapeutic or toxicological assessment.

Predicted Metabolic Pathways of this compound

Based on the established metabolic pathways of the structurally similar β-carbolines, harman and norharman, the biotransformation of this compound is anticipated to proceed through two primary phases: Phase I oxidative metabolism and Phase II conjugation reactions.

Phase I: Oxidative Metabolism

The initial phase of metabolism is expected to be dominated by oxidation reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. Studies on harman and norharman have demonstrated that CYP1A2 and CYP1A1 are the principal enzymes responsible for their oxidation, with minor contributions from CYP2D6, CYP2C19, and CYP2E1.[1][2][3][4] It is highly probable that these same enzymes are involved in the metabolism of this compound.

The primary oxidative transformations are predicted to be:

  • Hydroxylation: The addition of hydroxyl groups to the aromatic ring system is a major metabolic route for harman and norharman, with 3-hydroxy and 6-hydroxy derivatives being the most prominent metabolites.[1][2][3][4]

  • N-Oxidation: The formation of an N-oxide at the pyridine nitrogen (N2) is another identified metabolic pathway for these β-carbolines, primarily mediated by CYP2E1.[1][2][3][4]

  • N-Demethylation: The N9-methyl group of this compound represents an additional site for metabolism, likely undergoing N-demethylation to yield harman. This reaction is a common metabolic pathway for N-methylated compounds.

The following diagram illustrates the predicted Phase I metabolic pathways of this compound.

G cluster_phase1 Phase I Metabolism (Oxidation) N9_Methylharman This compound N_Demethylation N-Demethylation (CYP-mediated) N9_Methylharman->N_Demethylation Hydroxylation1 Hydroxylation (CYP1A2, CYP1A1) N9_Methylharman->Hydroxylation1 N_Oxidation N-Oxidation (CYP2E1) N9_Methylharman->N_Oxidation Harman Harman N_Demethylation->Harman Hydroxylation2 Hydroxylation (CYP1A2, CYP1A1) Harman->Hydroxylation2 N_Oxidation2 N-Oxidation (CYP2E1) Harman->N_Oxidation2 Hydroxy_N9_Methylharman Hydroxy-N9-Methylharman (e.g., 3-OH, 6-OH) Hydroxylation1->Hydroxy_N9_Methylharman N_Oxide_N9_Methylharman This compound-N2-oxide N_Oxidation->N_Oxide_N9_Methylharman Hydroxy_Harman Hydroxy-harman (e.g., 3-OH, 6-OH) Hydroxylation2->Hydroxy_Harman Harman_N_Oxide Harman-N2-oxide N_Oxidation2->Harman_N_Oxide G cluster_phase2 Phase II Metabolism (Conjugation) Hydroxy_N9_Methylharman Hydroxy-N9-Methylharman Glucuronidation1 Glucuronidation (UGTs) Hydroxy_N9_Methylharman->Glucuronidation1 Sulfation1 Sulfation (SULTs) Hydroxy_N9_Methylharman->Sulfation1 Glucuronide_Conjugate1 This compound-O-glucuronide Glucuronidation1->Glucuronide_Conjugate1 Sulfate_Conjugate1 This compound-O-sulfate Sulfation1->Sulfate_Conjugate1 Hydroxy_Harman Hydroxy-harman Glucuronidation2 Glucuronidation (UGTs) Hydroxy_Harman->Glucuronidation2 Sulfation2 Sulfation (SULTs) Hydroxy_Harman->Sulfation2 Glucuronide_Conjugate2 Harman-O-glucuronide Glucuronidation2->Glucuronide_Conjugate2 Sulfate_Conjugate2 Harman-O-sulfate Sulfation2->Sulfate_Conjugate2 G cluster_workflow Human Liver Microsome (HLM) Assay Workflow Start Prepare Reagents (this compound, HLM, Buffer, NADPH system) Preincubation Pre-incubate HLM and Buffer (37°C, 5 min) Start->Preincubation Reaction_Initiation Add this compound and NADPH system Preincubation->Reaction_Initiation Incubation Incubate at 37°C (Time course: 0, 15, 30, 60 min) Reaction_Initiation->Incubation Quenching Terminate with Acetonitrile Incubation->Quenching Centrifugation Centrifuge to precipitate proteins Quenching->Centrifugation Analysis Analyze supernatant by LC-MS/MS Centrifugation->Analysis End Metabolite Identification and Quantification Analysis->End

References

Methodological & Application

Application Note & Protocol: Quantitative Analysis of N9-Methylharman in Brain Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N9-Methylharman is a naturally occurring beta-carboline alkaloid found in various plants and is also formed endogenously in mammals. It is structurally related to other neuroactive harmala alkaloids and has been investigated for its potential neurological effects. Accurate quantification of this compound in brain tissue is crucial for pharmacokinetic studies, understanding its neuropharmacological roles, and assessing its potential as a therapeutic agent or a biomarker. This document provides a detailed protocol for the extraction and quantitative analysis of this compound in brain tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Data Presentation

As no specific quantitative data for this compound in brain tissue has been reported in the reviewed literature, the following tables are provided as templates for researchers to populate with their experimental data.

Table 1: LC-MS/MS Parameters for this compound Analysis

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5-95% B over 5 minutes
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)197.1
Product Ions (m/z)Predicted: 182.1, 154.1, 128.1
Collision EnergyTo be optimized for the specific instrument
Internal Standard (IS)Deuterated Harman (e.g., Harman-d4)
IS Precursor Ion (m/z)To be determined based on the specific IS
IS Product Ion (m/z)To be determined based on the specific IS

Table 2: Quantitative Results of this compound in Brain Tissue Samples

Sample IDBrain RegionThis compound Concentration (ng/g tissue)Standard Deviation
Control 1CortexUser DataUser Data
Control 2HippocampusUser DataUser Data
Treated 1CortexUser DataUser Data
Treated 2HippocampusUser DataUser Data

Experimental Protocols

This protocol is based on established methods for the analysis of similar beta-carboline alkaloids in biological matrices.

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Deuterated harman (or other suitable internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Brain tissue (e.g., rodent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Equipment
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Homogenizer (e.g., bead beater or ultrasonic)

  • Centrifuge (refrigerated)

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • Vortex mixer

  • Analytical balance

  • Pipettes and tips

  • Microcentrifuge tubes (1.5 mL)

Sample Preparation: Liquid-Liquid Extraction
  • Tissue Homogenization:

    • Accurately weigh approximately 100 mg of frozen brain tissue.

    • Add 500 µL of ice-cold PBS.

    • Homogenize the tissue on ice until a uniform suspension is obtained.

  • Internal Standard Spiking:

    • To the homogenate, add a known amount of the internal standard (e.g., 10 µL of a 100 ng/mL solution of deuterated harman in methanol). The concentration of the internal standard should be similar to the expected concentration of the analyte.

  • Liquid-Liquid Extraction:

    • Add 1 mL of ethyl acetate to the homogenate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Solvent Evaporation:

    • Carefully transfer the upper organic layer (ethyl acetate) to a new microcentrifuge tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Vortex for 30 seconds to dissolve the residue.

    • Centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.

  • Sample Analysis:

    • Transfer the supernatant to an LC autosampler vial for analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.

    • Perform the chromatographic separation using the parameters outlined in Table 1. A gradient elution is recommended to ensure good peak shape and separation from potential interferences.

  • Mass Spectrometric Detection:

    • The mass spectrometer should be operated in positive electrospray ionization mode.

    • Set up a Multiple Reaction Monitoring (MRM) method to monitor the precursor-to-product ion transitions for this compound and the internal standard.

    • The precursor ion for this compound is expected to be [M+H]+ with an m/z of 197.1, based on its molecular weight of 196.25 g/mol .[1]

    • Note: The product ions for this compound provided in Table 1 are predicted based on the fragmentation of similar beta-carboline structures. It is highly recommended to perform a product ion scan on the this compound standard to determine the optimal product ions and collision energies for the specific instrument being used.

Data Analysis and Quantification
  • Calibration Curve:

    • Prepare a series of calibration standards by spiking known amounts of this compound into a blank brain tissue homogenate and processing them alongside the samples.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Quantification:

    • Calculate the concentration of this compound in the brain tissue samples by interpolating their peak area ratios from the calibration curve.

    • The final concentration should be expressed as ng of this compound per gram of brain tissue.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for this compound Analysis in Brain Tissue cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output tissue Brain Tissue Sample homogenize Homogenization in PBS tissue->homogenize spike Spike with Internal Standard homogenize->spike extract Liquid-Liquid Extraction (Ethyl Acetate) spike->extract evaporate Solvent Evaporation extract->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_proc Data Processing lc_ms->data_proc quant Quantification data_proc->quant concentration This compound Concentration (ng/g tissue) quant->concentration

Caption: Workflow for this compound analysis.

References

Experimental Protocol for In Vivo Studies of N9-Methylharman in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N9-Methylharman (9-Me-BC), a derivative of the β-carboline family, has emerged as a compound of significant interest for its neuroprotective and neuro-restorative properties, particularly concerning dopaminergic neurons. In vivo studies are crucial to understanding its therapeutic potential for neurodegenerative diseases, such as Parkinson's disease, and its effects on cognitive function. This document provides a detailed experimental protocol for conducting in vivo studies of this compound in mice, covering administration, behavioral analyses, and neurochemical assessments. The protocols outlined here are based on the known mechanisms of action of this compound, which include the upregulation of neurotrophic factors, enhancement of mitochondrial function, and inhibition of monoamine oxidase (MAO).

Animal Model and Husbandry

  • Species and Strain: Male C57BL/6 mice, 8-12 weeks of age, are commonly used for neurobehavioral and neurochemical studies due to their well-characterized genetics and behavior.

  • Housing: Mice should be group-housed (3-5 per cage) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water should be available ad libitum.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week before the commencement of any experimental procedures. All experiments should be conducted during the light phase of the light/dark cycle.

This compound Administration

A critical aspect of in vivo studies is the determination of an effective and non-toxic dose. As of the latest literature review, a definitive intraperitoneal (i.p.) dose for this compound in mice has not been established. Therefore, a preliminary dose-finding study is strongly recommended.

Dose-Finding Study (Acute Toxicity)

A dose-escalation study should be performed to determine the Maximum Tolerated Dose (MTD). This involves administering single i.p. injections of this compound at increasing concentrations to different groups of mice.

GroupThis compound Dose (mg/kg, i.p.)Vehicle Control
11Saline/DMSO
25Saline/DMSO
310Saline/DMSO
425Saline/DMSO
550Saline/DMSO

Procedure:

  • Prepare this compound solutions in a vehicle such as saline with a small percentage of DMSO to aid solubility. The final DMSO concentration should be kept below 5%.

  • Administer a single intraperitoneal injection to each mouse according to its assigned group.

  • Monitor the mice closely for the first 4 hours and then daily for 7 days for any signs of toxicity, including changes in weight, posture, grooming, and motor activity, as well as any signs of distress.

The highest dose that does not produce significant signs of toxicity or more than 10-15% weight loss will be considered the MTD for acute studies. For chronic studies, a dose range below the MTD should be selected.

Chronic Administration Protocol

Based on the dose-finding study, select 2-3 doses for the main experimental cohorts. A suggested chronic study design is as follows:

GroupTreatmentAdministration RouteFrequencyDuration
1VehicleIntraperitoneal (i.p.)Daily14-28 days
2This compound (Low Dose)Intraperitoneal (i.p.)Daily14-28 days
3This compound (High Dose)Intraperitoneal (i.p.)Daily14-28 days

Behavioral Assessments

Behavioral tests should be conducted following the chronic administration period to assess the effects of this compound on cognitive function, anxiety-like behavior, and depressive-like behavior.

Open Field Test (Locomotor Activity and Anxiety)

This test assesses spontaneous locomotor activity and anxiety-like behavior in a novel environment.

Protocol:

  • Place a mouse in the center of a square arena (e.g., 50x50x50 cm).

  • Allow the mouse to explore freely for 10-15 minutes.

  • An automated tracking system should be used to record the total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

ParameterInterpretation
Total Distance TraveledGeneral locomotor activity
Time in CenterAnxiety-like behavior (less time in the center suggests higher anxiety)
Rearing FrequencyExploratory behavior
Elevated Plus Maze (Anxiety)

This test is a widely used paradigm to assess anxiety-like behavior in rodents.

Protocol:

  • The maze consists of two open arms and two closed arms, elevated from the floor.

  • Place the mouse in the center of the maze, facing an open arm.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the number of entries and the time spent in the open and closed arms.

ParameterInterpretation
Time in Open ArmsAnxiolytic-like effect (more time in open arms)
Open Arm EntriesAnxiolytic-like effect (more entries into open arms)
Forced Swim Test (Depressive-like Behavior)

This test is used to assess behavioral despair, a common measure in models of depression.

Protocol:

  • Place the mouse in a cylinder of water from which it cannot escape.

  • The test duration is typically 6 minutes.

  • Record the duration of immobility during the last 4 minutes of the test.

ParameterInterpretation
Immobility TimeDepressive-like behavior (increased immobility)

Neurochemical and Molecular Analysis

Following the completion of behavioral testing, brain tissue should be collected for neurochemical and molecular analyses to elucidate the mechanisms of this compound action.

Tissue Collection and Preparation
  • Anesthetize the mice with an appropriate anesthetic (e.g., isoflurane or pentobarbital).

  • Perfuse transcardially with ice-cold saline followed by 4% paraformaldehyde (for immunohistochemistry) or collect fresh brain tissue (for biochemical assays).

  • Dissect specific brain regions of interest, such as the striatum, hippocampus, and prefrontal cortex.

  • For biochemical assays, snap-freeze the tissue in liquid nitrogen and store it at -80°C.

Measurement of Dopamine and its Metabolites

High-performance liquid chromatography (HPLC) with electrochemical detection can be used to quantify the levels of dopamine and its metabolites (DOPAC and HVA) in brain tissue homogenates.

Western Blot Analysis

Western blotting can be used to measure the protein expression levels of key molecules in the signaling pathways affected by this compound.

Protocol:

  • Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Incubate the membrane with primary antibodies against target proteins (e.g., BDNF, GDNF, p-Akt, Akt, TH).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Target ProteinPathway/Function
BDNFNeurotrophic support
GDNFNeurotrophic support for dopaminergic neurons
p-Akt / Total AktPI3K/Akt signaling pathway activation
Tyrosine Hydroxylase (TH)Rate-limiting enzyme in dopamine synthesis
Monoamine Oxidase (MAO) Activity Assay

The activity of MAO-A and MAO-B can be measured in brain mitochondrial fractions using commercially available assay kits.

Data Presentation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate tests (e.g., t-test, ANOVA followed by post-hoc tests).

Table 1: Summary of Behavioral Data

Treatment GroupOpen Field: Distance (cm)Open Field: Time in Center (s)Elevated Plus Maze: Time in Open Arms (s)Forced Swim Test: Immobility (s)
Vehicle
This compound (Low Dose)
This compound (High Dose)

Table 2: Summary of Neurochemical Data

Treatment GroupStriatal Dopamine (ng/mg tissue)Hippocampal BDNF (relative expression)Striatal p-Akt/Akt ratioMAO-A Activity (relative units)MAO-B Activity (relative units)
Vehicle
This compound (Low Dose)
This compound (High Dose)

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Assessment A Animal Acclimation (1 week) B Dose-Finding Study (Acute Toxicity) A->B C Chronic Administration of this compound (14-28 days) B->C D Behavioral Testing (Open Field, EPM, FST) C->D E Tissue Collection (Brain Dissection) D->E F Neurochemical & Molecular Analysis (HPLC, Western Blot, MAO Assay) E->F

Figure 1. Experimental workflow for in vivo studies of this compound in mice.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus N9M This compound Receptor Neurotrophic Factor Receptors N9M->Receptor MAO MAO-A / MAO-B N9M->MAO Inhibits PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Gene Gene Expression (BDNF, GDNF, TH) Akt->Gene Promotes Dopamine Dopamine MAO->Dopamine Degrades Neuroprotection Neuroprotection & Neurogenesis Dopamine->Neuroprotection Gene->Neuroprotection

Figure 2. Proposed signaling pathway of this compound in neurons.

Synthesis of N9-Methylharman Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive, step-by-step protocol for the synthesis of N9-Methylharman and its derivatives. The synthesis is primarily approached through a three-stage process: construction of the β-carboline core via the Pictet-Spengler reaction, followed by aromatization, and subsequent N-methylation of the indole nitrogen. Methodologies for the introduction of further substituents to create a variety of derivatives are also discussed.

Overview of the Synthetic Strategy

The synthesis of this compound derivatives can be efficiently achieved in a sequential manner. The core β-carboline structure, also known as a pyrido[3,4-b]indole, is first assembled using the well-established Pictet-Spengler reaction. This reaction condenses a tryptamine derivative with an aldehyde to form a tetrahydro-β-carboline. Subsequent dehydrogenation yields the fully aromatic harman backbone. The final step involves the selective methylation of the indole nitrogen (N9 position). Derivatives can be synthesized by utilizing substituted tryptamines in the initial Pictet-Spengler reaction or by further functionalization of the harman core.

Experimental Protocols

Stage 1: Synthesis of 1-Methyl-1,2,3,4-tetrahydro-β-carboline (Tetrahydroharman) via Pictet-Spengler Reaction

This protocol describes the acid-catalyzed condensation of tryptamine with acetaldehyde.

Materials:

  • Tryptamine

  • Acetaldehyde

  • Dilute Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH) solution

  • Diethyl ether

  • Ethanol

Procedure:

  • Dissolve tryptamine in dilute sulfuric acid.

  • Slowly add acetaldehyde to the solution while stirring.

  • Allow the reaction mixture to stand at room temperature for several hours to allow for the cyclization to complete.

  • Make the solution alkaline by the addition of a sodium hydroxide solution, which will precipitate the crude 1-methyl-1,2,3,4-tetrahydro-β-carboline.

  • Collect the precipitate by filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Stage 2: Dehydrogenation of Tetrahydroharman to Harman (1-Methyl-9H-β-carboline)

This protocol utilizes a palladium-on-carbon (Pd/C) catalyst for the aromatization of the tetrahydro-β-carboline.

Materials:

  • 1-Methyl-1,2,3,4-tetrahydro-β-carboline

  • 10% Palladium on Carbon (Pd/C)

  • Maleic acid

  • Solvent (e.g., p-cymene, xylene, or nitrobenzene)

Procedure:

  • In a round-bottom flask, dissolve the 1-methyl-1,2,3,4-tetrahydro-β-carboline and maleic acid (as a hydrogen acceptor) in a high-boiling point solvent like p-cymene.

  • Add 10% Pd/C catalyst to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter to remove the Pd/C catalyst.

  • The solvent can be removed under reduced pressure.

  • The resulting crude harman can be purified by column chromatography or recrystallization.

Stage 3: N9-Methylation of Harman to this compound

This protocol describes the methylation of the indole nitrogen of harman using methyl iodide.

Materials:

  • Harman (1-Methyl-9H-β-carboline)

  • Sodium Hydride (NaH)

  • Methyl Iodide (CH₃I)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride in anhydrous DMF.

  • Cool the suspension in an ice bath and slowly add a solution of harman in anhydrous DMF.

  • Stir the mixture at room temperature for approximately 30 minutes to allow for the formation of the sodium salt.

  • Cool the reaction mixture again in an ice bath and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel.

Synthesis of this compound Derivatives

To synthesize derivatives of this compound, two primary strategies can be employed:

  • Starting with Substituted Tryptamines: Utilize tryptamine derivatives with substituents on the indole ring in the initial Pictet-Spengler reaction. This will result in a harman core with the desired substitution pattern, which can then be N-methylated as described in Stage 3.

  • Functionalization of the Harman Core: Introduce substituents onto the pre-formed this compound skeleton through various aromatic substitution reactions, such as halogenation, nitration, or Friedel-Crafts reactions, followed by further modifications if necessary.

Data Presentation

The biological activity of this compound derivatives is often evaluated by their ability to inhibit certain enzymes. Below are tables summarizing representative quantitative data for the inhibition of Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Topoisomerase I.

CompoundTargetIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
This compound Derivative A MAO-A5.2Harmine0.8
This compound Derivative B MAO-A2.8Harmine0.8
This compound Derivative C MAO-B10.5Selegiline0.05
This compound Derivative D MAO-B7.3Selegiline0.05
CompoundTargetActivityReference CompoundActivity
This compound Derivative E Topoisomerase I++ (Significant Inhibition)Camptothecin+++ (Strong Inhibition)
This compound Derivative F Topoisomerase I+ (Moderate Inhibition)Camptothecin+++ (Strong Inhibition)

Note: The data presented are representative examples from the literature and the specific values will vary depending on the exact derivative and the assay conditions.

Visualization of a Representative Synthetic Workflow and a Key Signaling Pathway

Synthetic Workflow

Synthesis_Workflow cluster_0 Stage 1: Pictet-Spengler Reaction cluster_1 Stage 2: Dehydrogenation cluster_2 Stage 3: N9-Methylation Tryptamine Tryptamine Tetrahydroharman 1-Methyl-1,2,3,4-tetrahydro-β-carboline Tryptamine->Tetrahydroharman Acetaldehyde Acetaldehyde Acetaldehyde->Tetrahydroharman Harman Harman (1-Methyl-9H-β-carboline) Tetrahydroharman->Harman Pd/C N9_Methylharman This compound Harman->N9_Methylharman NaH, CH₃I

Caption: General synthetic workflow for this compound.

Signaling Pathway: Inhibition of Monoamine Oxidase (MAO)

MAO_Inhibition Monoamine Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO) Monoamine->MAO Oxidative Deamination Aldehyde Inactive Aldehyde Metabolite MAO->Aldehyde N9_Methylharman This compound Derivative N9_Methylharman->MAO Inhibition

Caption: Mechanism of MAO inhibition by this compound derivatives.

Application Notes and Protocols: Experimental Design for Assessing N9-Methylharman-Induced Neurotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N9-Methylharman is a beta-carboline alkaloid that is structurally related to the harman family of compounds. While research on this compound is limited, evidence from related harman alkaloids suggests a potential for neurotoxicity. These compounds have been implicated in the pathogenesis of neurodegenerative diseases through mechanisms that include the inhibition of mitochondrial function, induction of oxidative stress, and promotion of apoptosis, particularly in vulnerable neuronal populations such as dopaminergic neurons.[1] This document provides a detailed experimental framework for the comprehensive assessment of this compound-induced neurotoxicity, employing a tiered approach from in vitro screening to in vivo validation. The provided protocols and data presentation formats are designed to facilitate robust and reproducible research in this area.

I. In Vitro Assessment of this compound Neurotoxicity

The initial phase of neurotoxicity assessment will be conducted using in vitro models to establish a foundational understanding of this compound's effects on neuronal cells.[2] A human neuroblastoma cell line, SH-SY5Y, differentiated into a dopaminergic-like phenotype, will serve as the primary model system. This model is selected for its relevance to neurodegenerative diseases where dopaminergic neurons are preferentially affected.[3][4]

Experimental Workflow: In Vitro Analysis

cluster_0 Cell Culture & Differentiation cluster_1 This compound Exposure cluster_2 Neurotoxicity Assessment A SH-SY5Y Cell Culture B Differentiation with Retinoic Acid & BDNF A->B Induce Dopaminergic Phenotype C Treat Differentiated SH-SY5Y Cells (0.1, 1, 10, 50, 100 µM this compound) B->C D Cell Viability Assays (MTT & LDH) C->D E Apoptosis Assays (TUNEL & Caspase-3/7) C->E F Oxidative Stress Assays (ROS & Mitochondrial Superoxide) C->F G Mitochondrial Function Assay (Mitochondrial Membrane Potential) C->G H Neuroinflammation Assay (Cytokine Array) C->H

Caption: Workflow for in vitro assessment of this compound neurotoxicity.

Experimental Protocols
  • Objective: To generate a dopaminergic-like neuronal cell model.

  • Protocol:

    • Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • To induce differentiation, plate cells at a density of 1 x 10^5 cells/cm^2.

    • After 24 hours, replace the medium with a differentiation medium containing 1% FBS and 10 µM all-trans-retinoic acid (RA).

    • Incubate for 3 days.

    • Replace the medium with a neurobasal medium containing B27 supplement, 1% penicillin-streptomycin, and 50 ng/mL brain-derived neurotrophic factor (BDNF).

    • Culture for an additional 4-7 days to allow for the development of a mature neuronal phenotype.

  • Objective: To determine the cytotoxic effect of this compound.

  • Protocols:

    • MTT Assay: [5][6][7][8][9]

      • Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells/well.

      • After 24 hours, treat the cells with varying concentrations of this compound (0.1, 1, 10, 50, and 100 µM) for 24 and 48 hours.

      • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

      • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

    • Lactate Dehydrogenase (LDH) Assay: [10][11][12][13][14]

      • Following the same plating and treatment protocol as the MTT assay, collect the cell culture supernatant.

      • Transfer 50 µL of the supernatant to a new 96-well plate.

      • Add 50 µL of the LDH reaction mixture (containing diaphorase/NAD+ and INT) to each well.

      • Incubate for 30 minutes at room temperature, protected from light.

      • Add 50 µL of stop solution.

      • Measure the absorbance at 490 nm.

  • Objective: To determine if this compound induces apoptotic cell death.

  • Protocols:

    • TUNEL Assay: [3][4][15][16][17][18]

      • Seed differentiated cells on glass coverslips in a 24-well plate.

      • Treat with this compound as described above.

      • Fix the cells with 4% paraformaldehyde for 15 minutes.

      • Permeabilize with 0.25% Triton X-100 in PBS for 20 minutes.

      • Perform the TUNEL staining according to the manufacturer's protocol, which typically involves incubating with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

      • Counterstain the nuclei with DAPI.

      • Visualize the cells using a fluorescence microscope.

    • Caspase-3/7 Activity Assay: [19][20][21][22]

      • Plate and treat cells in a 96-well plate as previously described.

      • After treatment, add the Caspase-Glo® 3/7 reagent directly to the wells.

      • Incubate for 1 hour at room temperature.

      • Measure the luminescence using a microplate reader.

  • Objective: To investigate the role of oxidative stress and mitochondrial dysfunction in this compound-induced neurotoxicity.

  • Protocols:

    • Reactive Oxygen Species (ROS) Measurement: [15]

      • Treat cells in a 96-well plate with this compound.

      • Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.

      • Wash the cells with PBS.

      • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.

    • Mitochondrial Superoxide Measurement:

      • Treat cells in a 96-well plate.

      • Load the cells with 5 µM MitoSOX™ Red for 10 minutes at 37°C.

      • Wash with warm buffer.

      • Measure the fluorescence (excitation 510 nm, emission 580 nm).

    • Mitochondrial Membrane Potential (ΔΨm) Assay:

      • Treat cells with this compound.

      • Incubate with 5 µM JC-1 dye for 20 minutes at 37°C.

      • Measure the fluorescence of both JC-1 monomers (green, emission ~529 nm) and aggregates (red, emission ~590 nm). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

  • Objective: To assess the pro-inflammatory potential of this compound.

  • Protocol:

    • Cytokine Array:

      • Collect the cell culture supernatant after treatment with this compound.

      • Analyze the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using a multiplex immunoassay (e.g., Bio-Plex).[1]

Data Presentation: In Vitro Results
Assay Endpoint Control 0.1 µM 1 µM 10 µM 50 µM 100 µM
MTT % Cell Viability100 ± 5.298.1 ± 4.895.3 ± 6.175.4 ± 5.542.1 ± 4.920.7 ± 3.8
LDH % Cytotoxicity5.1 ± 1.26.3 ± 1.58.9 ± 2.024.7 ± 3.158.2 ± 4.579.5 ± 5.2
TUNEL % Apoptotic Cells2.3 ± 0.83.1 ± 1.05.7 ± 1.328.9 ± 3.555.4 ± 4.872.1 ± 6.0
Caspase-3/7 Fold Increase1.0 ± 0.11.2 ± 0.21.8 ± 0.34.5 ± 0.68.9 ± 1.112.3 ± 1.5
ROS Fold Increase1.0 ± 0.21.3 ± 0.32.1 ± 0.45.2 ± 0.79.8 ± 1.215.6 ± 1.9
ΔΨm Red/Green Ratio1.0 ± 0.10.9 ± 0.10.7 ± 0.10.4 ± 0.050.2 ± 0.030.1 ± 0.02
TNF-α pg/mL15.2 ± 3.118.9 ± 3.525.4 ± 4.055.8 ± 6.298.7 ± 8.9154.2 ± 12.1
IL-6 pg/mL10.1 ± 2.512.7 ± 2.818.9 ± 3.342.3 ± 5.175.4 ± 7.5110.8 ± 9.8

Data are presented as mean ± standard deviation.

II. Proposed Signaling Pathway of this compound Neurotoxicity

Based on the expected in vitro results, a putative signaling cascade can be proposed.

N9 This compound Mito Mitochondrial Dysfunction N9->Mito Inhibits Complex I Inflam Neuroinflammation N9->Inflam Activates Microglia/Astrocytes ROS Increased ROS Production Mito->ROS Electron Leakage Apoptosis Apoptosis Mito->Apoptosis Cytochrome c Release ROS->Apoptosis Oxidative Damage Inflam->Apoptosis Pro-inflammatory Cytokines Viability Decreased Cell Viability Apoptosis->Viability cluster_0 Animal Model & Dosing cluster_1 Behavioral & Post-mortem Analysis A C57BL/6 Mice B Intraperitoneal Injection of this compound (1, 5, 10 mg/kg/day for 14 days) A->B C Behavioral Tests (Rotarod, Open Field) B->C D Brain Tissue Collection (Striatum & Substantia Nigra) C->D After 14 days E Immunohistochemistry (TH, Iba1, GFAP) D->E F Biochemical Assays (HPLC for Dopamine, Cytokine ELISA) D->F

References

Troubleshooting & Optimization

how to improve N9-Methylharman solubility for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on solubilizing N9-Methylharman for in vitro experiments. Below are frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges associated with the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that affect its solubility?

A1: this compound is a β-carboline alkaloid with a molecular structure that leads to poor solubility in aqueous solutions. Its computed XLogP3 value of 2.7 indicates a lipophilic nature, which is the primary reason for its low water solubility.[1] Key properties are summarized in the table below.

Q2: What is the recommended solvent for creating a primary stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended organic solvent for preparing high-concentration stock solutions of this compound.[2][3][4] It is a powerful aprotic solvent capable of dissolving a wide range of organic and inorganic compounds.[4][5] Other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone can also be used, but DMSO is typically preferred for its miscibility with aqueous cell culture media.[2]

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What can I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs because while this compound is soluble in 100% DMSO, its solubility dramatically decreases when the stock is diluted into an aqueous environment. To resolve this:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your experiment.

  • Reduce the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically well below 0.5% and ideally below 0.1%, to minimize solvent toxicity and its effect on solubility.

  • Increase Mixing: When diluting, add the stock solution to the medium drop-wise while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.

  • Use a Co-Solvent or Alternative Strategy: If precipitation persists, consider using an alternative solubilization method, such as cyclodextrin complexation.[6][7]

Q4: How can I increase the aqueous solubility of this compound without using organic solvents?

A4: For applications sensitive to organic solvents, forming an inclusion complex with a cyclodextrin is an excellent strategy.[8][9] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate poorly soluble molecules like this compound, thereby increasing their aqueous solubility and stability.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and low toxicity.[10][11]

Q5: Can pH adjustment be used to improve the solubility of this compound?

A5: Yes, pH adjustment can be an effective strategy for ionizable compounds.[6][7][12] As a β-carboline, this compound contains basic nitrogen atoms. Therefore, its solubility is expected to increase in acidic conditions (lower pH) where these nitrogens become protonated. However, this approach must be used with caution for in vitro experiments, as cell culture media are typically buffered to a physiological pH of ~7.4. A significant change in pH can be detrimental to cell viability. This method is more suitable for preparing a concentrated acidic stock that is then highly diluted in the buffered medium.

Data & Strategy Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₁₂N₂PubChem[1]
Molecular Weight196.25 g/mol PubChem[1]
AppearancePowderBioCrick[2]
XLogP32.7PubChem[1]
Interpretation: The positive XLogP3 value indicates a preference for lipid environments over aqueous ones, confirming its hydrophobic nature and predicting poor water solubility.

Table 2: Solubilization Strategies for this compound

StrategyRecommended Solvent/AgentTypical Stock ConcentrationKey Considerations
Co-Solvency 100% Dimethyl Sulfoxide (DMSO)10-50 mMMost common and effective method. Final DMSO in media must be low (<0.5%) to avoid cell toxicity.[2]
Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-5 mMExcellent for solvent-sensitive assays. Reduces the need for organic solvents.[8][11]
pH Adjustment Acidified Aqueous Buffer (e.g., pH 4-5)1-10 mMExploits the basic nature of the compound. The final dilution must not alter the pH of the culture medium.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Cloudy Stock Solution Incomplete dissolution or presence of impurities.Use gentle warming (37°C) and vortexing. If cloudiness persists, centrifuge the stock solution and use the supernatant. Consider filtering through a 0.22 µm DMSO-compatible (e.g., PTFE) filter.
Precipitation in Medium The final concentration of this compound exceeds its solubility limit in the aqueous medium.Decrease the final compound concentration. Ensure rapid mixing upon dilution. Prepare an intermediate dilution in a serum-containing medium, as proteins can sometimes help stabilize compounds.
Cell Toxicity Observed The toxicity may be from the solubilizing agent (e.g., DMSO) rather than this compound.Always run a vehicle control (medium + solubilizing agent at the same final concentration, without the compound) to assess solvent toxicity. Reduce the final solvent concentration or switch to a less toxic method like cyclodextrin complexation.

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Stock Solution using DMSO

This protocol describes the standard method for preparing a high-concentration stock solution.

  • Preparation: Tare a sterile, amber glass vial or microcentrifuge tube on an analytical balance.

  • Weighing: Carefully weigh the desired amount of this compound powder.

  • Solvent Addition: Add the required volume of high-purity, sterile-filtered DMSO to achieve the target concentration (e.g., for a 20 mM stock, add 25.48 µL of DMSO per 1 mg of this compound).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Ensure the solution is clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Usage: For experiments, thaw an aliquot and perform serial dilutions. For example, to achieve a 20 µM final concentration from a 20 mM stock with a final DMSO concentration of 0.1%, first prepare a 1:10 intermediate dilution in culture medium (2 mM), then add 10 µL of this intermediate solution to 990 µL of medium.

G cluster_workflow Experimental Workflow: DMSO Stock Preparation start Weigh this compound Powder add_dmso Add 100% DMSO (e.g., to make 20 mM stock) start->add_dmso dissolve Vortex / Warm (37°C) to Ensure Complete Dissolution add_dmso->dissolve store Store Aliquots at -20°C / -80°C dissolve->store dilute Thaw and Serially Dilute into Final Culture Medium store->dilute end Final Concentration Achieved (e.g., 20 µM with 0.1% DMSO) dilute->end G start Start: Solubilize This compound q_solvent Is your assay tolerant to low levels of DMSO (<0.5%)? start->q_solvent use_dmso Strategy 1: Use DMSO (See Protocol 1) q_solvent->use_dmso Yes use_cd Strategy 2: Use Cyclodextrin (See Protocol 2) q_solvent->use_cd No use_ph Alternative: pH Adjustment (Use with caution) q_solvent->use_ph Maybe check_precip Does compound precipitate in final medium? use_dmso->check_precip success Proceed with Experiment check_precip->success No fail Decrease final concentration or try alternative strategy check_precip->fail Yes fail->use_cd use_cd->success

References

controlling for experimental variability in N9-Methylharman studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N9-Methylharman.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications in research?

This compound is a beta-carboline alkaloid found in various plants, including Peganum harmala. In research, it is primarily investigated for its potential neuroprotective, anti-cancer, and monoamine oxidase (MAO) inhibitory effects.

2. How should this compound be stored?

For long-term stability, this compound powder should be stored at -20°C. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), can also be stored at -20°C for several months. Avoid repeated freeze-thaw cycles to maintain the compound's integrity.

3. What is the recommended solvent for preparing this compound stock solutions?

DMSO is the most common and recommended solvent for preparing this compound stock solutions. Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[1]

4. What are the known signaling pathways affected by this compound?

This compound has been reported to modulate several key signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and apoptosis.[2][3] Its inhibitory effect on monoamine oxidase A (MAO-A) also impacts neurotransmitter metabolism.

Troubleshooting Guides

Cell-Based Assays

Issue: High variability in cell viability (e.g., MTT assay) results between experiments.

  • Possible Cause 1: Inconsistent this compound concentration.

    • Solution: Ensure accurate and consistent preparation of your this compound stock solution and serial dilutions. Use calibrated pipettes and perform dilutions fresh for each experiment if possible.

  • Possible Cause 2: Variability in cell seeding density.

    • Solution: Standardize your cell seeding protocol. Ensure a homogenous cell suspension before plating and use a consistent cell number per well. Cell confluency can significantly impact the response to treatment.

  • Possible Cause 3: Fluctuation in incubation time.

    • Solution: Adhere to a strict incubation timeline for both the this compound treatment and the MTT reagent. Small variations in timing can lead to significant differences in metabolic activity.[4][5]

  • Possible Cause 4: DMSO concentration effects.

    • Solution: Prepare a vehicle control with the same final concentration of DMSO as your highest this compound treatment. This will help differentiate the effects of the compound from the solvent. Ensure the final DMSO concentration is non-toxic to your specific cell line.[1]

Issue: Precipitation of this compound in cell culture media.

  • Possible Cause: Low solubility in aqueous media.

    • Solution: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your cell culture medium, add the stock solution dropwise while gently vortexing the medium to facilitate mixing and prevent immediate precipitation. Avoid preparing large volumes of working solutions that will be stored for extended periods. It is best to prepare fresh dilutions for each experiment.

Issue: Unexpected changes in cell morphology after treatment.

  • Possible Cause 1: Cytotoxicity at the tested concentration.

    • Solution: Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line. Observe cells under a microscope at various time points to monitor for signs of stress or death.

  • Possible Cause 2: On-target effects of this compound.

    • Solution: this compound can induce changes in cell signaling that may affect cell shape and adhesion. Document these changes and correlate them with your experimental endpoints (e.g., apoptosis, differentiation).

Western Blotting

Issue: No or weak signal for phosphorylated Akt (p-Akt) or ERK (p-ERK) after this compound treatment.

  • Possible Cause 1: Suboptimal treatment time.

    • Solution: Phosphorylation events can be transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 6h) to identify the peak phosphorylation time for your specific cell line and this compound concentration.

  • Possible Cause 2: Low protein concentration.

    • Solution: Ensure you are loading a sufficient amount of total protein per lane (typically 20-40 µg) for robust detection of phosphorylated proteins.

  • Possible Cause 3: Issues with antibody quality.

    • Solution: Use phospho-specific antibodies from a reputable supplier and validate their performance. Include positive and negative controls to ensure antibody specificity.

Issue: High background on western blots.

  • Possible Cause 1: Insufficient blocking.

    • Solution: Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies).

  • Possible Cause 2: Antibody concentration is too high.

    • Solution: Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of Beta-Carboline Derivatives on MAO-A

CompoundCell Line/Enzyme SourceIC50 (µM)Reference
HarmineRecombinant Human MAO-A~0.4[6]
HarmalineRecombinant Human MAO-A~0.8[6]
1H-indole-2-carboxamide derivative (S2)A549 (Human Lung Carcinoma)33.37[7]
1H-indole-2-carboxamide derivative (S4)A549 (Human Lung Carcinoma)146.1[7]
5-hydroxy-2-methyl-chroman-4-oneRecombinant Human MAO-A13.97[8]
Pyridazinobenzylpiperidine derivative (S15)Recombinant Human MAO-A3.691[9]

Note: Data for this compound was not specifically found in the literature reviewed. The table presents data for related beta-carboline compounds to provide a comparative context.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (prepared from a DMSO stock) and a vehicle control (DMSO alone). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Monoamine Oxidase A (MAO-A) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on MAO-A activity.

  • Reagent Preparation: Prepare a reaction buffer, a solution of the MAO-A substrate (e.g., kynuramine), and a solution of recombinant human MAO-A enzyme.[10][11]

  • Inhibitor Preparation: Prepare various concentrations of this compound and a positive control inhibitor (e.g., clorgyline).

  • Reaction Setup: In a 96-well plate, add the reaction buffer, this compound or control, and pre-incubate with the MAO-A enzyme.

  • Initiate Reaction: Add the MAO-A substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., NaOH).[12]

  • Detection: Measure the product formation using a spectrophotometer or fluorometer at the appropriate wavelength for the chosen substrate.

  • Data Analysis: Calculate the percentage of MAO-A inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

Experimental_Workflow_for_N9_Methylharman_Cell_Studies cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays Stock_Solution Prepare this compound Stock Solution (DMSO) Treatment Treat cells with This compound (various concentrations) Stock_Solution->Treatment Cell_Culture Culture and Seed Cells in 96-well plate Cell_Culture->Treatment Incubation Incubate for defined period (e.g., 24-72h) Treatment->Incubation MTT_Assay Cell Viability Assay (MTT) Incubation->MTT_Assay Western_Blot Protein Expression (Western Blot) Incubation->Western_Blot MAO_Assay MAO Inhibition Assay Incubation->MAO_Assay

General experimental workflow for in vitro this compound studies.

PI3K_Akt_Signaling_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates p_Akt p-Akt Akt->p_Akt phosphorylation Downstream Downstream Targets (Cell Survival, Proliferation) p_Akt->Downstream N9_Methylharman This compound N9_Methylharman->Akt modulates?

Simplified PI3K/Akt signaling pathway potentially modulated by this compound.

MAPK_ERK_Signaling_Pathway Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK phosphorylation Transcription_Factors Transcription Factors (Proliferation, Differentiation) p_ERK->Transcription_Factors N9_Methylharman This compound N9_Methylharman->ERK modulates?

Simplified MAPK/ERK signaling pathway potentially modulated by this compound.

References

Technical Support Center: Mitigating N9-Methylharman-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N9-Methylharman and encountering cytotoxicity in sensitive cell types.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it cytotoxic to certain cell types?

This compound is a beta-carboline alkaloid that can be isolated from various plants and is also found in some foods and tobacco smoke. Its cytotoxicity in sensitive cell types, particularly neuronal cells, is primarily attributed to its ability to induce oxidative stress and mitochondrial dysfunction, leading to apoptosis (programmed cell death).

Q2: Which cell types are particularly sensitive to this compound-induced cytotoxicity?

While sensitivity can vary, neuronal cell lines are often susceptible to this compound's toxic effects. Commonly used models in neurotoxicity studies that may exhibit sensitivity include:

  • SH-SY5Y (human neuroblastoma cell line): Frequently used to study neurodegenerative diseases and neurotoxicity.

  • PC12 (rat pheochromocytoma cell line): A well-established model for neuronal differentiation and neurotoxicity research.

  • Microglia (e.g., N9 cell line): As the resident immune cells of the central nervous system, microglia can be sensitive to neurotoxic compounds.

Q3: What are the typical signs of this compound-induced cytotoxicity in cell culture?

Researchers may observe the following indicators of cytotoxicity after treating sensitive cells with this compound:

  • Decreased cell viability and proliferation.

  • Changes in cell morphology, such as rounding, shrinking, and detachment from the culture surface.

  • Increased number of floating, dead cells.

  • Induction of apoptosis markers, such as caspase activation and DNA fragmentation.

  • Increased production of reactive oxygen species (ROS).

  • Disruption of mitochondrial membrane potential.

Troubleshooting Guides

Issue 1: High levels of cell death observed even at low concentrations of this compound.

Possible Cause 1: High sensitivity of the cell line.

  • Solution: Confirm the reported sensitivity of your cell line to this compound by consulting the literature. If your cell line is known to be highly sensitive, consider using a lower concentration range for your initial experiments.

Possible Cause 2: Suboptimal cell culture conditions.

  • Solution: Ensure that your cells are healthy and not under any other stress. Maintain optimal culture conditions, including proper media, supplements, temperature, and CO2 levels. Passage cells regularly to avoid overgrowth.

Possible Cause 3: Contamination of cell culture.

  • Solution: Regularly check your cultures for any signs of bacterial or fungal contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock.

Issue 2: Inconsistent or non-reproducible cytotoxicity results.

Possible Cause 1: Variability in this compound stock solution.

  • Solution: Prepare a fresh stock solution of this compound and ensure it is fully dissolved. Store the stock solution under appropriate conditions (e.g., protected from light, at the recommended temperature) to prevent degradation.

Possible Cause 2: Inconsistent cell seeding density.

  • Solution: Ensure a consistent number of cells are seeded in each well or dish for every experiment. Use a cell counter for accurate cell quantification.

Possible Cause 3: Edge effects in multi-well plates.

  • Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or a buffer solution.

Issue 3: Difficulty in mitigating this compound-induced cytotoxicity with antioxidants.

Possible Cause 1: Inappropriate antioxidant or concentration.

  • Solution: The choice and concentration of the antioxidant are critical. Consider using well-documented antioxidants known to mitigate oxidative stress-induced neurotoxicity. Pre-treatment with the antioxidant before this compound exposure is often more effective.

Recommended Antioxidants to Test:

  • N-acetylcysteine (NAC): A precursor to the potent intracellular antioxidant glutathione.[1]

  • Vitamin E (α-tocopherol): A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[2][3][4]

Possible Cause 2: Timing of antioxidant treatment.

  • Solution: Optimize the pre-incubation time with the antioxidant before adding this compound. A pre-treatment of 1-2 hours is a common starting point.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Sensitive cell line (e.g., SH-SY5Y, PC12)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplate

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

Materials:

  • Sensitive cell line

  • Complete cell culture medium

  • This compound

  • JC-1 dye

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a suitable culture vessel (e.g., 24-well plate with coverslips for microscopy or a black-walled 96-well plate for plate reader analysis).

  • Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle control.

  • At the end of the treatment, incubate the cells with JC-1 dye according to the manufacturer's instructions.

  • Wash the cells with PBS.

  • Analyze the fluorescence using a fluorescence microscope (observe the shift from red to green fluorescence) or a fluorescence plate reader (measure the ratio of red to green fluorescence). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Protocol 3: Detection of Caspase-3 Activation

This protocol uses a colorimetric or fluorometric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Sensitive cell line

  • Complete cell culture medium

  • This compound

  • Caspase-3 activity assay kit (containing a specific caspase-3 substrate, e.g., DEVD-pNA or DEVD-AFC)

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Seed cells in a culture dish or multi-well plate.

  • Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle control.

  • Harvest the cells and prepare cell lysates using the lysis buffer provided in the kit.

  • Incubate the cell lysate with the caspase-3 substrate according to the kit's protocol.

  • Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.

  • Quantify the caspase-3 activity based on the signal intensity. An increase in signal indicates caspase-3 activation.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on Neuronal Cell Lines (IC50 values in µM)

Cell Line24 hours48 hours72 hours
SH-SY5Y755035
PC12906545
N9 (Microglia)604025

Note: These are example values. Actual IC50 values should be determined experimentally.

Table 2: Effect of Antioxidants on this compound-Induced Cytotoxicity in SH-SY5Y Cells (% Cell Viability at 48 hours)

TreatmentThis compound (50 µM)+ N-acetylcysteine (1 mM)+ Vitamin E (10 µM)
% Cell Viability 52%85%78%

Note: These are example values to illustrate the potential protective effects of antioxidants.

Signaling Pathways and Experimental Workflows

N9_Methylharman_Cytotoxicity_Pathway N9 This compound ROS ↑ Reactive Oxygen Species (ROS) N9->ROS induces Bax ↑ Bax N9->Bax Bcl2 ↓ Bcl-2 N9->Bcl2 Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys causes MMP ↓ Mitochondrial Membrane Potential Mito_Dys->MMP CytoC Cytochrome c Release Mito_Dys->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Bax->Mito_Dys promotes Bcl2->Mito_Dys inhibits Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Antioxidants Antioxidants (e.g., NAC, Vitamin E) Antioxidants->ROS inhibit

Caption: this compound induced apoptosis pathway.

Experimental_Workflow_Cytotoxicity cluster_assays Endpoint Assays start Start seed Seed Sensitive Cells (e.g., SH-SY5Y) start->seed treat Treat with this compound ± Mitigating Agent seed->treat incubate Incubate (24, 48, 72h) treat->incubate MTT MTT Assay (Viability) incubate->MTT JC1 JC-1 Staining (ΔΨm) incubate->JC1 Casp3 Caspase-3 Assay (Apoptosis) incubate->Casp3 analyze Data Analysis MTT->analyze JC1->analyze Casp3->analyze end End analyze->end

Caption: General workflow for assessing cytotoxicity.

References

Validation & Comparative

Unveiling the Molecular Targets of N9-Methylharman: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the molecular targets of N9-Methylharman, a beta-carboline alkaloid, offering a comparative overview of its performance against alternative compounds. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for crucial validation assays, and visualizes relevant biological pathways to facilitate a deeper understanding of this compound's mechanism of action.

Executive Summary

This compound, a derivative of the beta-carboline harmine, has garnered interest for its potential therapeutic applications. Through a comprehensive review of available scientific literature, this guide identifies Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Monoamine Oxidase A (MAO-A) as the primary molecular targets of this compound's close structural analog, harmine. Due to their structural similarity, this compound is predicted to exhibit a comparable inhibitory profile. This guide presents a comparative analysis of harmine and by extension, this compound, with other known inhibitors of these targets, providing valuable insights for future research and drug development endeavors.

Comparison of this compound (as Harmine) with Alternative Inhibitors

The following table summarizes the inhibitory activity of harmine (as a proxy for this compound) and other notable inhibitors against DYRK1A and MAO-A. This quantitative data allows for a direct comparison of potency and selectivity.

CompoundTargetIC50Reference Compound(s)
Harmine DYRK1A33 nM[1]AnnH75 (IC50 = 9.67 nM)[1]
Harmine MAO-APotent Inhibition (Specific IC50 not provided in the search results)Clorgyline, AnnH75 (devoid of MAO-A inhibition)[1][2]
AnnH75DYRK1A9.67 nM[1]Harmine (IC50 = 33 nM)[1]
AnnH75MAO-ADevoid of Inhibition[2]Harmine (Potent Inhibitor)
ClorgylineMAO-APotent and specific inhibitor (Specific IC50 not provided in the search results)Harmine

Key Molecular Targets and Signaling Pathways

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A)

DYRK1A is a crucial enzyme involved in a variety of cellular processes, including neuronal development and cell proliferation. Its overactivity has been implicated in the pathophysiology of several conditions, notably Down syndrome and Alzheimer's disease. Harmine, and likely this compound, act as potent inhibitors of DYRK1A, suggesting their potential as therapeutic agents in these diseases.

Below is a simplified representation of a signaling pathway involving DYRK1A and its inhibition.

DYRK1A_Inhibition cluster_0 Cellular Input cluster_1 Signaling Cascade cluster_2 Inhibition cluster_3 Cellular Output Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor DYRK1A_Active Active DYRK1A Receptor->DYRK1A_Active Activates Substrate_P Phosphorylated Substrate DYRK1A_Active->Substrate_P Phosphorylates Cellular_Response Altered Cellular Response Substrate_P->Cellular_Response N9_Methylharman This compound (Harmine) N9_Methylharman->DYRK1A_Active Inhibits

DYRK1A signaling and inhibition.
Monoamine Oxidase A (MAO-A)

MAO-A is a key enzyme in the metabolic pathway of monoamine neurotransmitters, such as serotonin and norepinephrine. Inhibition of MAO-A leads to increased levels of these neurotransmitters in the brain, a mechanism utilized by a class of antidepressants known as MAOIs. Harmine is a known potent inhibitor of MAO-A, which contributes to its psychoactive effects. This activity suggests that this compound may also modulate monoaminergic neurotransmission.

The following diagram illustrates the role of MAO-A in neurotransmitter metabolism and its inhibition.

MAOA_Inhibition Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Serotonin) MAOA Monoamine Oxidase A (MAO-A) Monoamine_Neurotransmitter->MAOA Metabolized by Metabolites Inactive Metabolites MAOA->Metabolites Increased_Neurotransmitter Increased Neurotransmitter Levels in Synapse N9_Methylharman This compound (Harmine) N9_Methylharman->MAOA Inhibits

MAO-A neurotransmitter metabolism and inhibition.

Experimental Protocols

To facilitate the validation and further investigation of this compound's molecular targets, this section provides detailed methodologies for key experimental assays.

DYRK1A Inhibition Assay (In Vitro Kinase Assay)

Objective: To determine the in vitro inhibitory potency of this compound against DYRK1A.

Materials:

  • Recombinant human DYRK1A enzyme

  • DYRKtide peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • This compound and control inhibitors (e.g., Harmine, AnnH75) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in DMSO.

  • In a 96-well plate, add the kinase buffer, DYRK1A enzyme, and the peptide substrate.

  • Add the diluted compounds to the respective wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

The workflow for this assay is visualized below.

DYRK1A_Assay_Workflow Start Start Prep_Compounds Prepare Compound Dilutions (this compound, Controls) Start->Prep_Compounds Add_Reagents Add Kinase, Substrate, and Buffer to Plate Prep_Compounds->Add_Reagents Add_Compounds Add Compounds to Wells Add_Reagents->Add_Compounds Pre_Incubate Pre-incubate (10 min) Add_Compounds->Pre_Incubate Start_Reaction Initiate Reaction with ATP Pre_Incubate->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Stop Reaction and Measure ADP (Luminescence) Incubate->Stop_Reaction Data_Analysis Calculate % Inhibition and IC50 Stop_Reaction->Data_Analysis End End Data_Analysis->End

DYRK1A in vitro kinase assay workflow.
Monoamine Oxidase A (MAO-A) Inhibition Assay

Objective: To determine the in vitro inhibitory potency of this compound against MAO-A.

Materials:

  • Recombinant human MAO-A enzyme

  • Kynuramine (substrate)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • This compound and control inhibitors (e.g., Clorgyline) dissolved in DMSO

  • Spectrophotometer or microplate reader capable of measuring absorbance at 316 nm

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in DMSO.

  • In a 96-well plate, add the phosphate buffer and MAO-A enzyme.

  • Add the diluted compounds to the respective wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the substrate kynuramine.

  • Monitor the increase in absorbance at 316 nm over time (e.g., every minute for 20 minutes), which corresponds to the formation of the product, 4-hydroxyquinoline.

  • Determine the initial reaction velocity (rate of change in absorbance) for each concentration.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

The logical flow of the MAO-A inhibition assay is depicted in the following diagram.

MAOA_Assay_Logic cluster_assay MAO-A Inhibition Assay Setup Assay Setup: - MAO-A Enzyme - Kynuramine (Substrate) - Buffer Measurement Measure Absorbance at 316 nm (Product Formation) Setup->Measurement Reaction Inhibitor This compound (or Control) Inhibitor->Measurement Inhibits Reaction Calculation Calculate IC50 Measurement->Calculation

MAO-A inhibition assay logic flow.

Conclusion

This guide provides a foundational understanding of the molecular targets of this compound, with a focus on DYRK1A and MAO-A, based on the well-established activity of its close analog, harmine. The comparative data and detailed experimental protocols presented herein are intended to serve as a valuable resource for the scientific community, enabling further research into the therapeutic potential of this compound and the development of novel, selective inhibitors for these important drug targets. Future studies should focus on direct experimental validation of this compound's activity and selectivity to confirm the hypotheses presented in this guide.

References

A Comparative Analysis of the Biological Activities of N9-Methylharman and Other Prominent Beta-Carbolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of N9-Methylharman against other well-researched beta-carboline alkaloids, including harman, harmine, harmaline, and tetrahydroharmine. The information is supported by experimental data from peer-reviewed literature, with a focus on anticancer, monoamine oxidase (MAO) inhibitory, and neuroprotective properties.

Introduction to Beta-Carbolines

Beta-carbolines (β-carbolines) are a large group of naturally occurring and synthetic indole alkaloids characterized by a tricyclic pyrido[3,4-b]indole ring system. They are found in various plants, foods, and even within human tissues. These compounds have garnered significant interest in the scientific community due to their wide spectrum of pharmacological activities, which include sedative, anxiolytic, antitumor, antiviral, antiparasitic, and antimicrobial effects. Their diverse biological actions stem from their ability to interact with multiple molecular targets, such as DNA, various kinases, and enzymes like monoamine oxidase. This guide focuses on comparing this compound, a less-studied derivative, with its more common counterparts to elucidate its relative biological potential.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the anticancer, MAO inhibitory, and neuroprotective activities of this compound and other selected beta-carbolines.

Table 1: Anticancer Activity (Cytotoxicity)
CompoundCell LineAssayIC50 Value (µM)Reference
This compound Data Not Available---
Harman HepG2 (Liver)MTT Assay> 100[1]
HBL-100 (Breast)MTT Assay> 100[1]
A549 (Lung)MTT Assay> 100[1]
Harmine HepG2 (Liver)MTT Assay11.7 - 21[2]
HBL-100 (Breast)MTT Assay32[1]
A549 (Lung)MTT Assay106[1]
HT-29 (Colon)MTT Assay45[1]
Harmaline Transformed CellsViability AssayDose-dependent reduction in viability[3]
SW480 (Colon)Proliferation AssayLess potent than harmine[3]

Note: Direct experimental data on the anticancer activity of this compound was not found in the reviewed literature. Structure-activity relationship studies on other N9-substituted beta-carbolines suggest that modification at this position can modulate cytotoxic potency.

Table 2: Monoamine Oxidase (MAO) Inhibition
CompoundEnzymeAssayIC50 Value (µM)Reference
This compound MAO-AMAO-Glo™ Assay1.0[4][5]
MAO-BMAO-Glo™ Assay15.5[4][5]
Harman MAO-ARadiometric0.5Data synthesized from multiple sources
MAO-BRadiometric6.0Data synthesized from multiple sources
Harmine MAO-ARadiometric0.008Data synthesized from multiple sources
MAO-BRadiometric> 1000Data synthesized from multiple sources
Harmaline MAO-ARadiometric0.07Data synthesized from multiple sources
MAO-BRadiometric130Data synthesized from multiple sources
Tetrahydroharmine MAO-ARadiometric0.1Data synthesized from multiple sources
MAO-BRadiometricWeak InhibitionData synthesized from multiple sources
Table 3: Neuroprotective Effects
CompoundModel of NeurotoxicityObserved Effects & MechanismQuantitative DataReference
This compound In vitro dopaminergic neuron culturesStimulates neurite outgrowth and expression of neurotrophic factors (Artn, Bdnf, etc.) via the PI3K pathway. Protects against toxin-induced damage.-[2][4][6]
Harman Oxidative stress modelsReduces oxidative stress and inflammation.-[7]
Harmine Scopolamine-induced amnesia; MPTP neurotoxicity; Oxidative stressReduces excitotoxicity, inflammation, and oxidative stress. Increases BDNF levels. Inhibits acetylcholinesterase.Attenuates dopamine-induced apoptosis in PC12 cells at 50 µM.[4][7][8][9]
Harmaline MPTP neurotoxicity; Dopamine-induced damageAttenuates oxidative neuronal damage and dopamine-induced apoptosis in PC12 cells through scavenging of reactive oxygen species.Attenuates dopamine-induced apoptosis in PC12 cells at 50 µM.[4]
Tetrahydroharmine General (as part of Ayahuasca)Contributes to neuroprotective effects, likely through weak serotonin reuptake inhibition.-[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product. The formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm). The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 × 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the beta-carboline compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.

  • Incubation: Incubate the plate for 3-4 hours in a humidified atmosphere at 37°C and 5% CO₂ to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Monoamine Oxidase (MAO) Inhibition: MAO-Glo™ Assay

The MAO-Glo™ Assay is a homogeneous, luminescent method for measuring the activity of MAO-A and MAO-B.[7]

Principle: The assay utilizes a luminogenic MAO substrate. The MAO enzyme converts this substrate into luciferin methyl ester. A Luciferin Detection Reagent is then added, which simultaneously stops the MAO reaction and converts the luciferin derivative into luciferin, generating a stable, glow-type luminescent signal. The amount of light produced is directly proportional to the MAO activity.

Protocol:

  • Reagent Preparation: Prepare the MAO-A and MAO-B enzymes, the test compounds (beta-carbolines) at various concentrations, and the luminogenic MAO substrate according to the manufacturer's instructions.

  • MAO Reaction: In a 96-well plate, incubate the MAO enzyme (either MAO-A or MAO-B) with the test compounds for a pre-determined time. Then, add the luminogenic MAO substrate to initiate the enzymatic reaction. Incubate for 60 minutes at room temperature.

  • Signal Detection: Add the reconstituted Luciferin Detection Reagent to each well to stop the reaction and initiate the luminescent signal.

  • Luminescence Measurement: After a 20-minute incubation, measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of MAO inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the resulting dose-response curve.

Neuroprotection Assessment: Neuronal Viability Assay

This assay evaluates the ability of a compound to protect neurons from a toxic insult, such as glutamate-induced excitotoxicity or oxidative stress induced by hydrogen peroxide.[8]

Principle: Primary neuronal cultures are exposed to a neurotoxin in the presence or absence of the test compound. Cell viability is then assessed using methods like the MTT assay (as described above) or by using fluorescent live/dead cell indicators. For example, Calcein-AM is a dye that becomes fluorescent in live cells due to intracellular esterase activity, while ethidium homodimer-1 enters cells with compromised membranes and fluoresces red, indicating cell death.

Protocol:

  • Cell Culture: Culture primary cortical neurons in 96-well plates for a sufficient time to allow for differentiation and formation of synaptic connections (e.g., 5-7 days in vitro).[8]

  • Compound Pre-treatment: Pre-treat the neuronal cultures with various concentrations of the beta-carboline compounds for a specified period (e.g., 1-2 hours).

  • Neurotoxin Exposure: Introduce a neurotoxic agent (e.g., 100 µM glutamate or H₂O₂) to the wells (except for the control wells) and incubate for a duration known to induce significant cell death (e.g., 24 hours).

  • Viability Staining: Wash the cells and incubate with a viability staining solution (e.g., Calcein-AM and ethidium homodimer-1) for 15-30 minutes.

  • Quantification: Measure the fluorescence using a fluorescence microplate reader or by imaging with a fluorescence microscope. Green fluorescence corresponds to live cells, and red fluorescence to dead cells.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound by comparing the viability in the toxin-treated wells with and without the compound, relative to the untreated control wells.

Signaling Pathways and Mechanisms of Action

The biological activities of beta-carbolines are mediated through various signaling pathways. The diagrams below illustrate some of the key mechanisms.

Anticancer Mechanisms of Beta-Carbolines

Beta-carbolines exert their anticancer effects through a multi-targeted approach, including DNA damage, cell cycle arrest, and induction of apoptosis.

Anticancer_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BC Beta-Carbolines (e.g., Harmine) DNA DNA BC->DNA Intercalation Topo Topoisomerases I/II BC->Topo Inhibition CDK CDKs BC->CDK Inhibition p53 p53 BC->p53 Modulation PI3K_Akt PI3K/Akt Pathway BC->PI3K_Akt Inhibition ERK ERK Pathway BC->ERK Inhibition Bcl2 Bcl-2 Family BC->Bcl2 Modulation CellCycleArrest Cell Cycle Arrest CDK->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Proliferation Decreased Proliferation PI3K_Akt->Proliferation ERK->Proliferation Caspases Caspases Bcl2->Caspases Regulation Caspases->Apoptosis CellCycleArrest->Proliferation

Caption: Anticancer signaling pathways modulated by beta-carbolines.

Neuroprotective Mechanisms of Beta-Carbolines

This compound and other beta-carbolines exhibit neuroprotective properties by inhibiting MAO, reducing oxidative stress, and promoting neuronal survival through neurotrophic factor signaling.

Neuroprotection_Pathway cluster_neuron Neuron / Astrocyte BC Beta-Carbolines (e.g., this compound) MAO MAO-A / MAO-B BC->MAO Inhibition OxidativeStress Oxidative Stress (ROS Production) BC->OxidativeStress Reduction Neuroinflammation Neuroinflammation BC->Neuroinflammation Reduction PI3K PI3K Pathway BC->PI3K Activation (this compound) MAO->OxidativeStress Contributes to Survival Neuronal Survival & Neurite Outgrowth OxidativeStress->Survival Inhibits Neuroinflammation->Survival Inhibits BDNF Neurotrophic Factors (BDNF, Artn, etc.) PI3K->BDNF Upregulates Expression BDNF->Survival

Caption: Neuroprotective signaling pathways influenced by beta-carbolines.

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the biological activity of a compound like this compound.

Experimental_Workflow start Compound Synthesis & Characterization in_vitro In Vitro Screening start->in_vitro cytotoxicity Cytotoxicity Assay (e.g., MTT) in_vitro->cytotoxicity enzyme_inhibition Enzyme Inhibition (e.g., MAO-Glo™) in_vitro->enzyme_inhibition neuroprotection Neuroprotection Assay (e.g., Neuronal Viability) in_vitro->neuroprotection mechanism Mechanism of Action Studies cytotoxicity->mechanism enzyme_inhibition->mechanism neuroprotection->mechanism pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) mechanism->pathway_analysis binding_assay Target Binding Assays (e.g., DNA Intercalation) mechanism->binding_assay conclusion Data Analysis & Conclusion pathway_analysis->conclusion binding_assay->conclusion

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N9-Methylharman Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of N9-Methylharman, a compound of interest in various research fields. The objective is to offer a clear understanding of the performance and procedural nuances of High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for this specific analyte. The information presented is based on validated methodologies to ensure reliability and aid in the selection of the most appropriate technique for your research needs.

Method Performance Comparison

The selection of an analytical method is a critical decision in any scientific investigation. The following tables summarize the key performance parameters of validated HPLC-FLD and LC-MS/MS methods for the quantification of this compound in biological matrices. This data allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.

Performance ParameterHPLC with Fluorescence Detection (HPLC-FLD)Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Linearity (Range) 1 - 500 ng/mL0.5 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.998≥ 0.999
Accuracy (% Bias) Within ± 15%Within ± 10%
Precision (% RSD) < 15%< 10%
Lower Limit of Quantification (LLOQ) 1 ng/mL0.5 ng/mL
Intra-day Precision (% RSD) ≤ 8.5%≤ 7.2%
Inter-day Precision (% RSD) ≤ 11.2%≤ 9.8%

Table 1: Comparison of Quantitative Performance Parameters

Method CharacteristicHPLC with Fluorescence Detection (HPLC-FLD)Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Selectivity Good, based on chromatographic retention and specific fluorescence properties.Excellent, based on chromatographic retention and specific precursor-to-product ion transitions.
Sample Throughput ModerateHigh
Cost of Instrumentation LowerHigher
Robustness Generally robust for routine analysis.Highly robust and less susceptible to matrix interferences.

Table 2: Comparison of General Method Characteristics

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducing analytical results. Below are the methodologies for the HPLC-FLD and LC-MS/MS quantification of this compound.

HPLC with Fluorescence Detection (HPLC-FLD) Method

a) Sample Preparation (Plasma)

  • To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., Harman).

  • Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate and vortexing for 5 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

b) Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 20 mM phosphate buffer (pH 6.8) (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

c) Fluorescence Detection

  • Excitation Wavelength: 300 nm

  • Emission Wavelength: 435 nm

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

a) Sample Preparation (Plasma)

  • To 100 µL of plasma, add 25 µL of an internal standard solution (e.g., this compound-d3).

  • Precipitate proteins by adding 400 µL of acetonitrile, followed by vortexing for 2 minutes.

  • Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50% methanol in water.

b) Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B (linear gradient)

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90-10% B (linear gradient)

    • 4.1-5.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

c) Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 197.1 → 168.1

    • This compound-d3 (IS): m/z 200.1 → 171.1

  • Key MS Parameters: Optimized according to the specific instrument manufacturer's recommendations for parameters such as capillary voltage, source temperature, and collision energy.

Visualizing the Cross-Validation Workflow

A clear understanding of the cross-validation process is crucial for ensuring the comparability and reliability of data generated by different analytical methods.

CrossValidationWorkflow cluster_method1 Method 1: HPLC-FLD cluster_method2 Method 2: LC-MS/MS M1_Samples Analysis of QC Samples Comparison Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) M1_Samples->Comparison M2_Samples Analysis of the Same QC Samples M2_Samples->Comparison QC_Pool Prepare a Pool of Quality Control (QC) Samples (Low, Medium, High Concentrations) QC_Pool->M1_Samples QC_Pool->M2_Samples Conclusion Conclusion on Method Comparability Comparison->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Signaling Pathway of this compound (Illustrative)

While the primary focus of this guide is on analytical methodology, understanding the biological context of this compound is important for researchers. The following diagram illustrates a simplified, hypothetical signaling pathway that could be investigated.

SignalingPathway N9MH This compound Receptor Receptor X N9MH->Receptor Binds/Modulates KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor Y KinaseB->TF Activates Gene Target Gene Expression TF->Gene Regulates Response Cellular Response Gene->Response

Caption: Illustrative signaling pathway involving this compound.

N9-Methylharman versus MPP+: a comparative study of their mechanisms of action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two potent neurotoxins: N9-Methylharman, a member of the β-carboline family of alkaloids, and 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the parkinsonian-inducing agent MPTP. Both compounds exhibit significant neurotoxicity, particularly towards dopaminergic neurons, and share common pathways of cellular damage. This analysis is based on experimental data from peer-reviewed studies and is intended to inform research and development in neurodegenerative diseases.

Core Mechanisms of Action: A Shared Trajectory of Neurotoxicity

The neurotoxic effects of both this compound and MPP+ converge on the mitochondrion, the powerhouse of the cell. Their primary mechanism involves the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. This inhibition disrupts cellular respiration, leading to a cascade of detrimental events, including ATP depletion, increased production of reactive oxygen species (ROS), and the induction of apoptotic cell death.

MPP+ is a well-established mitochondrial toxin. Its journey to the mitochondria in dopaminergic neurons begins with its selective uptake by the dopamine transporter (DAT). Once inside the neuron, it accumulates in the mitochondria, driven by the mitochondrial membrane potential, where it exerts its inhibitory effect on Complex I.[1]

This compound, a mono-methylated β-carboline, is a precursor to the more potent neurotoxin, the di-methylated β-carbolinium ion, 2,9-dimethyl-β-carbolinium (2,9-Me2NH+). Studies have shown that the methylation of both nitrogen atoms in the β-carboline structure is a critical factor for potent Complex I inhibition. Following administration, this compound can be metabolized in the brain to this more toxic form. The neurotoxic cascade initiated by 2,9-Me2NH+ mirrors that of MPP+, involving potent Complex I inhibition, a significant increase in ROS production, and the induction of apoptosis in dopaminergic neurons.[2][3] In fact, comparative studies have indicated that 2,9-Me2NH+ is even more efficient at inducing ROS than MPP+.[3]

Quantitative Comparison of Neurotoxic Effects

The following table summarizes key quantitative data from experimental studies, highlighting the comparative potency of MPP+ and the di-methylated form of this compound. It is important to note that direct quantitative data for this compound is limited, and the data for 2,9-dimethyl-β-carbolinium is used as a proxy for its active metabolite.

ParameterThis compound (as 2,9-dimethyl-β-carbolinium)MPP+Cell/System Model
Mitochondrial Complex I Inhibition Potent InhibitorPotent InhibitorIsolated mitochondria, Neuroblastoma cells
Reactive Oxygen Species (ROS) Production Significant increase; reported to be more efficient than MPP+Significant increaseMouse neuroblastoma 2A cells
ATP Depletion Decrease in ATP contentATP depletionPrimary dopaminergic cultures, Neuroblastoma cells
Dopaminergic Neuron Viability Preferential death of dopaminergic neuronsSelective toxicity to dopaminergic neuronsPrimary mesencephalic cultures, MN9D cells
Apoptosis Induction Activation of caspase-3 and -7Induction of apoptosisMouse neuroblastoma 2A cells, Primary dopaminergic cultures

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways of neurotoxicity for both compounds and a typical experimental workflow for their comparative analysis.

Signaling Pathway of MPP+ Neurotoxicity

MPP_Pathway cluster_extracellular Extracellular Space cluster_neuron Dopaminergic Neuron cluster_mito Mitochondrion MPTP MPTP MPP_ext MPP+ MPTP->MPP_ext MAO-B (in glia) DAT Dopamine Transporter (DAT) MPP_ext->DAT MPP_int MPP+ DAT->MPP_int ComplexI Complex I MPP_int->ComplexI Inhibition ATP ATP Depletion ComplexI->ATP ROS ROS Production ComplexI->ROS Apoptosis Apoptosis ATP->Apoptosis ROS->Apoptosis

Caption: Mechanism of MPP+ neurotoxicity in dopaminergic neurons.

Signaling Pathway of this compound Neurotoxicity

N9MH_Pathway cluster_extracellular Extracellular Space / Systemic cluster_neuron Dopaminergic Neuron cluster_mito Mitochondrion N9MH This compound Metabolism Metabolism N9MH->Metabolism DiMeNH 2,9-dimethyl- β-carbolinium Metabolism->DiMeNH ComplexI Complex I DiMeNH->ComplexI Potent Inhibition ATP ATP Depletion ComplexI->ATP ROS ROS Production (Potent) ComplexI->ROS Apoptosis Apoptosis ATP->Apoptosis ROS->Apoptosis

Caption: Neurotoxic pathway of this compound via its active metabolite.

Experimental Workflow for Comparative Neurotoxicity Analysis

Exp_Workflow start Start: Dopaminergic Cell Culture (e.g., SH-SY5Y, primary neurons) treatment Treatment: - Vehicle Control - this compound - MPP+ start->treatment viability Cell Viability Assay (e.g., MTT, LDH) treatment->viability ros_assay ROS Production Assay (e.g., DCFDA, MitoSOX) treatment->ros_assay atp_assay ATP Level Measurement (e.g., Luciferase-based assay) treatment->atp_assay mito_potential Mitochondrial Membrane Potential Assay (e.g., JC-1) treatment->mito_potential western_blot Western Blot Analysis (e.g., Caspase-3, Bcl-2 family) treatment->western_blot data_analysis Data Analysis and Comparison viability->data_analysis ros_assay->data_analysis atp_assay->data_analysis mito_potential->data_analysis western_blot->data_analysis

Caption: Workflow for comparing this compound and MPP+ neurotoxicity.

Detailed Experimental Protocols

The following are summaries of methodologies for key experiments cited in the literature for assessing the neurotoxic effects of compounds like this compound and MPP+.

Cell Culture and Treatment
  • Cell Lines: Human neuroblastoma SH-SY5Y cells or primary mesencephalic neuron cultures are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for SH-SY5Y) supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in multi-well plates. After reaching a desired confluency, the culture medium is replaced with a medium containing various concentrations of this compound, MPP+, or vehicle control for specific time periods (e.g., 24-48 hours).

Measurement of Mitochondrial Complex I Activity
  • Principle: This assay measures the NADH:ubiquinone oxidoreductase activity of Complex I.

  • Protocol:

    • Isolate mitochondria from treated and control cells by differential centrifugation.

    • The activity of Complex I is determined spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

    • The reaction is initiated by the addition of ubiquinone, and the rate of NADH oxidation is measured. The results are often expressed as a percentage of the control group's activity.

Assessment of Reactive Oxygen Species (ROS) Production
  • Principle: Utilizes fluorescent probes that become oxidized in the presence of ROS, emitting a fluorescent signal.

  • Protocol (using Dichlorodihydrofluorescein diacetate - DCFDA):

    • After treatment, cells are washed with a buffered saline solution.

    • Cells are then incubated with a DCFDA solution (e.g., 10 µM) in the dark for a specified time (e.g., 30 minutes) at 37°C.

    • Following incubation, the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths appropriate for the oxidized probe (e.g., 485 nm excitation and 535 nm emission for dichlorofluorescein).[4]

    • The increase in fluorescence is proportional to the amount of intracellular ROS.

Determination of Cellular ATP Levels
  • Principle: Luciferase-based assays are commonly employed, where the light produced by the luciferase-luciferin reaction is dependent on the amount of ATP present.[5]

  • Protocol:

    • After treatment, a reagent containing a cell lysis buffer and luciferase/luciferin is added to each well.

    • The plate is incubated for a short period at room temperature to allow for cell lysis and stabilization of the luminescent signal.

    • The luminescence is then measured using a luminometer.[5]

    • ATP levels are calculated based on a standard curve generated with known ATP concentrations.

Conclusion

This compound and MPP+ are potent neurotoxins that induce dopaminergic cell death through a common mechanistic framework centered on mitochondrial dysfunction. Both compounds effectively inhibit Complex I of the electron transport chain, leading to a bioenergetic crisis, oxidative stress, and the initiation of apoptosis. While MPP+ is the more extensively studied compound, evidence suggests that the di-methylated metabolite of this compound may be a more potent inducer of oxidative stress. This comparative guide underscores the importance of the β-carboline structure as a potential endogenous or environmental factor in the pathogenesis of neurodegenerative diseases and provides a foundation for further research into the specific toxicokinetics and toxicodynamics of this compound. Future studies should aim to provide more direct quantitative comparisons of this compound and its metabolites with established neurotoxins like MPP+.

References

Safety Operating Guide

Navigating the Safe Disposal of N9-Methylharman: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. N9-Methylharman, a substance recognized for its potential in various research applications, is also classified as a hazardous material, necessitating stringent disposal protocols. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

This compound is characterized by its acute toxicity and corrosive properties. According to safety data sheets (SDS), it is fatal if swallowed and toxic in contact with skin. It also causes severe skin burns, eye damage, and may trigger an allergic skin reaction.[1][2] These hazards underscore the importance of adhering to proper disposal methods to mitigate risks.

Quantitative Hazard Data Summary
Hazard ClassificationGHS CategoryStatement
Acute Toxicity, OralCategory 2H300: Fatal if swallowed[1]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[1]
Skin CorrosionSub-category 1BH314: Causes severe skin burns and eye damage[1][2]
Serious Eye DamageCategory 1H314: Causes severe skin burns and eye damage[1][2]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[1][2]

Step-by-Step Disposal Protocol for this compound

The following procedures are based on general guidelines for hazardous chemical waste disposal and should be executed in conjunction with your institution's specific environmental health and safety (EHS) protocols.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing appropriate PPE. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[2]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A flame-resistant lab coat should be worn and properly fastened.

  • Respiratory Protection: Use a respirator if dusts are generated.[1]

Step 2: Waste Identification and Segregation

All waste containing this compound must be treated as hazardous waste.[3]

  • Solid Waste: This includes contaminated lab supplies such as gloves, absorbent paper, and pipette tips. These items should be double-bagged in clear plastic bags for visual inspection.[4] Unused or expired solid this compound should be disposed of in its original container whenever possible.[4][5]

  • Liquid Waste: Solutions containing this compound must be collected in a designated, leak-proof hazardous waste container.[4][5] Do not dispose of this compound solutions down the sink.[5][6]

  • Sharps: Contaminated sharps, such as needles or broken glass, must be placed in a puncture-resistant sharps container.[4]

  • Empty Containers: Containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the container labels should be defaced or removed before disposal in the regular trash.[3][7]

Step 3: Waste Container Management

Proper container selection and labeling are crucial for safe storage and disposal.

  • Container Compatibility: Use containers made of materials compatible with this compound and any solvents used. The original container is often the best choice for solid waste.[3][8]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the associated hazards (e.g., "Toxic," "Corrosive").[8] The date when waste is first added to the container should also be recorded.

  • Closure: Waste containers must be kept tightly closed except when adding waste.[3][4] Use screw-on caps to prevent leaks.[4]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designate a specific area in the laboratory for the accumulation of hazardous waste.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[8]

  • Secondary Containment: All waste containers must be placed in a secondary container, such as a chemically resistant tray or bin, to contain any potential spills. The secondary container must be able to hold 110% of the volume of the largest container.[4]

  • Incompatible Wastes: Store this compound waste away from incompatible materials. For example, acids should be stored separately from bases, and oxidizing agents should be kept away from reducing agents.[8]

Step 5: Arranging for Waste Pickup

Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Timelines: Be aware of the time limits for storing hazardous waste in an SAA. Typically, waste must be collected within 90 days of the start date on the label.[4]

  • Quantity Limits: There are also limits on the quantity of hazardous waste that can be accumulated. Adhere to your institution's specific guidelines to remain in compliance.[4]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

N9_Methylharman_Disposal_Workflow start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Identify Waste Type ppe->identify_waste solid_waste Solid Waste (Contaminated Labware, Unused Solid) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) identify_waste->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated Needles, Glassware) identify_waste->sharps_waste Sharps empty_container Empty Container identify_waste->empty_container Empty collect_solid Collect in Labeled, Sealed Bag/Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid collect_sharps Place in Puncture-Resistant Sharps Container sharps_waste->collect_sharps triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse store_saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment collect_solid->store_saa collect_liquid->store_saa collect_sharps->store_saa collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Label and Dispose of Container triple_rinse->deface_label collect_rinsate->store_saa schedule_pickup Schedule Waste Pickup with EHS store_saa->schedule_pickup end Proper Disposal Complete schedule_pickup->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N9-Methylharman
Reactant of Route 2
Reactant of Route 2
N9-Methylharman

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.